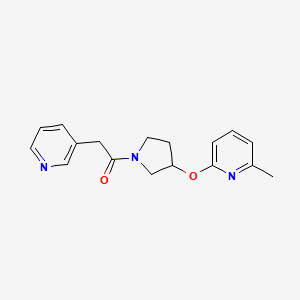
1-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is also known as MPEP and is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). The mGluR5 receptor is involved in various physiological processes, including learning and memory, anxiety, and pain perception. Therefore, the inhibition of this receptor has been identified as a potential target for the development of drugs to treat various neurological and psychiatric disorders.
作用机制
The mechanism of action of 1-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone involves the inhibition of the mGluR5 receptor. This receptor is involved in the regulation of glutamate signaling in the brain, which is essential for various physiological processes, including learning and memory, anxiety, and pain perception. The inhibition of this receptor has been shown to reduce the symptoms of various neurological and psychiatric disorders.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. This compound has been shown to reduce the release of glutamate in the brain, which is involved in the regulation of various physiological processes, including learning and memory, anxiety, and pain perception. The inhibition of the mGluR5 receptor by this compound has also been shown to reduce the symptoms of various neurological and psychiatric disorders.
实验室实验的优点和局限性
1-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone has several advantages and limitations for lab experiments. The advantages of using this compound include its selectivity and potency as an mGluR5 receptor antagonist, which makes it an ideal tool for studying the role of this receptor in various physiological processes. The limitations of using this compound include its potential toxicity and limited solubility in water, which can make it challenging to use in certain experiments.
未来方向
There are several future directions for research involving 1-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone. One potential direction is the development of new drugs based on this compound for the treatment of various neurological and psychiatric disorders. Another direction is the study of the role of the mGluR5 receptor in various physiological processes, including learning and memory, anxiety, and pain perception. Additionally, research can be conducted to investigate the potential side effects and toxicity of this compound to determine its safety for use in humans.
合成方法
The synthesis of 1-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone is a multi-step process that involves the reaction of several chemical reagents. The primary method for synthesizing this compound involves the reaction of 2-bromo-5-methylpyridine with 3-hydroxypyrrolidine, followed by the reaction of the resulting compound with 3-pyridinecarboxaldehyde. This process yields this compound.
科学研究应用
1-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone has been extensively studied in scientific research due to its potential therapeutic applications. This compound has been identified as a potential drug target for the treatment of various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, depression, anxiety, and addiction.
属性
IUPAC Name |
1-[3-(6-methylpyridin-2-yl)oxypyrrolidin-1-yl]-2-pyridin-3-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-13-4-2-6-16(19-13)22-15-7-9-20(12-15)17(21)10-14-5-3-8-18-11-14/h2-6,8,11,15H,7,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWAQUQDASCYDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(C2)C(=O)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

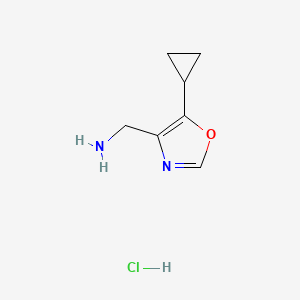

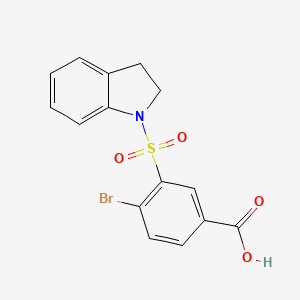



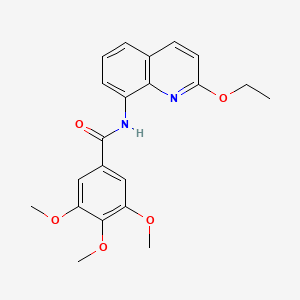
![6-(4-Butylphenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
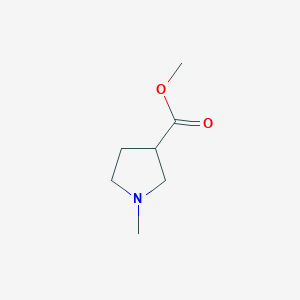

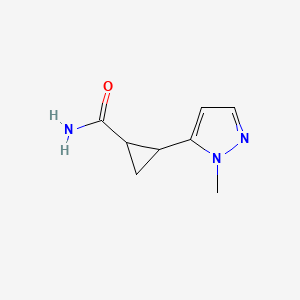
![3-[2-(4-bromophenyl)-5-methyl-1H-indol-3-yl]propanoic Acid](/img/structure/B2476272.png)
![(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide](/img/structure/B2476273.png)
![Ethyl 1-(4-methylphenyl)-4-[(3-methylphenyl)methoxy]-6-oxopyridazine-3-carboxylate](/img/structure/B2476274.png)